molecular formula C16H18FN3O2S B2763182 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one CAS No. 2319788-64-0

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one

Cat. No. B2763182
CAS RN: 2319788-64-0
M. Wt: 335.4
InChI Key: BUPQHQSMJWZDAH-UHFFFAOYSA-N
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Description

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
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Scientific Research Applications

1. Pharmaceutical Development

Thiadiazole derivatives have been extensively explored for their therapeutic potential. For instance, novel pyridine-thiazole hybrid molecules have been identified as potential anticancer agents due to their high antiproliferative activity against various cancer cell lines. These derivatives exhibit selective cytotoxicity towards cancer cells, suggesting their potential as targeted cancer therapies (Ivasechko et al., 2022). Similarly, 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety have shown significant anticancer activity, highlighting the versatility of thiadiazole derivatives in drug development (Abouzied et al., 2022).

2. Material Science

Thiadiazole derivatives also find applications in material science, particularly in the development of organic electronic materials. The study of molecular aggregation in compounds containing thiadiazole units has revealed their potential in affecting optical properties, which is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaics. The solvent effects on molecular aggregation of such compounds have been studied to understand their photophysical behaviors, which are essential for designing better electronic materials (Matwijczuk et al., 2016).

3. Chemical Synthesis

The structural motif of thiadiazole is a key feature in various synthetic strategies for creating complex molecules. For instance, thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the broad applicability of thiadiazole-containing compounds in creating bioactive molecules (Bayrak et al., 2009). Additionally, the synthesis of thiadiazole derivatives through innovative methods has been explored, underscoring the importance of thiadiazole in medicinal chemistry and drug design (Gomha et al., 2015).

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11-2-3-12(8-14(11)17)4-5-16(21)20-7-6-13(10-20)22-15-9-18-23-19-15/h2-3,8-9,13H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPQHQSMJWZDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)OC3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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